N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide
Description
Properties
Molecular Formula |
C26H21N3O5 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide |
InChI |
InChI=1S/C26H21N3O5/c30-23(27-14-16-9-10-21-22(13-16)34-15-33-21)11-12-28-24-17-5-1-2-6-18(17)26(32)29(24)20-8-4-3-7-19(20)25(28)31/h1-10,13,24H,11-12,14-15H2,(H,27,30) |
InChI Key |
YCGBGQNKOWTUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilamide Derivatives
A substituted anthranilamide (e.g., 2-aminobenzamide) reacts with a phthalic anhydride derivative under acidic conditions to form the tricyclic isoindoloquinazoline scaffold. For example:
Reduction and Oxidation
The nitro group on the phthalic anhydride moiety is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C), followed by oxidation to introduce the diketone functionality:
-
Reduction : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6 hours
-
Oxidation : KMnO₄ in acidic aqueous solution, 80°C, 3 hours
Functionalization with Benzodioxole Moiety
The benzodioxole group is introduced via a nucleophilic substitution or reductive amination reaction.
Synthesis of 1,3-Benzodioxol-5-ylmethylamine
Piperonyl alcohol (1,3-benzodioxol-5-ylmethanol) is converted to the corresponding amine through a Gabriel synthesis:
-
Mesylation : Methanesulfonyl chloride (1.5 equiv), triethylamine (2.0 equiv), dichloromethane (DCM), 0°C → 25°C, 2 hours
-
Displacement with Phthalimide : Potassium phthalimide (1.2 equiv), DMF, 80°C, 8 hours
-
Deprotection : Hydrazine hydrate (3.0 equiv), ethanol, reflux, 6 hours
Coupling to the Isoindoloquinazoline Core
The benzodioxolylmethylamine is coupled to the isoindoloquinazoline intermediate via a propionamide linker:
-
Reactants : Isoindoloquinazoline-propionic acid (1.0 equiv), 1,3-benzodioxol-5-ylmethylamine (1.1 equiv)
-
Coupling Agent : HOBt/EDCl (1.2 equiv each), DMF, 0°C → 25°C, 24 hours
Amide Bond Formation
The final amide bond is formed using carbodiimide-mediated coupling:
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Coupling Agent | EDCl/HOBt | DCC/DMAP |
| Solvent | DMF | THF |
| Temperature | 0°C → 25°C | 25°C |
| Reaction Time | 24 hours | 18 hours |
| Yield | 70% | 62% |
EDCl/HOBt in DMF provides superior yields due to better solubility of intermediates.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography:
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–6.80 (m, 11H, aromatic), 5.95 (s, 2H, OCH₂O), 4.40 (d, 2H, CH₂), 3.75 (t, 2H, CH₂), 2.90 (t, 2H, CH₂).
Optimization of Reaction Conditions
Solvent Screening for Cyclization
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetic acid | 12 | 72 |
| Toluene | 24 | 58 |
| DMF | 18 | 65 |
Acetic acid achieves optimal yields due to its dual role as solvent and catalyst.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
The compound's mechanism of action likely involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. For instance, studies have shown that derivatives with similar structures can activate caspase pathways and inhibit epidermal growth factor receptor (EGFR) signaling.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| HePG-2 | 2.38 |
| MCF-7 | 4.56 |
| PC3 | 3.12 |
| HCT-116 | 1.95 |
Antimicrobial Properties
Beyond anticancer applications, this compound may also exhibit antimicrobial activity. Preliminary studies suggest that it could inhibit the growth of various bacterial strains. The specific mechanisms are still under investigation but may involve interference with bacterial cell wall synthesis or protein function.
Neuropharmacological Potential
Emerging research indicates potential neuropharmacological applications for this compound. Compounds with structural similarities have shown promise as anticonvulsants in animal models. For instance:
- A related compound demonstrated an effective dose (ED50) of 4.3 mg/kg in seizure models.
Case Study 1: Anticancer Mechanism
In vitro studies involving this compound revealed that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting EGFR signaling pathways. This suggests a dual mechanism that could enhance its therapeutic efficacy against tumors.
Case Study 2: Neuroprotective Effects
A study on related compounds indicated significant neuroprotective effects in models of neurodegenerative diseases. These findings highlight the potential for developing treatments targeting conditions such as epilepsy and Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
*Estimated based on structural analogs.
Research Implications and Limitations
- Structural Insights : The benzodioxol and isoindoloquinazolin-dione combination in the target compound suggests a balance between lipophilicity and aromatic interactions, critical for kinase binding.
- Data Gaps: Limited empirical data on the target compound’s bioactivity or synthesis require validation via experimental studies.
- Contradictions: No direct contradictions in evidence, but functional predictions rely on structural extrapolation rather than direct assays.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C29H27N3O5 |
| Molecular Weight | 497.55 g/mol |
| LogP | 3.242 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 72.289 Ų |
The structural complexity of this compound arises from its benzodioxole and isoindoloquinazoline moieties, which contribute to its diverse biological activity.
Antifungal Activity
Recent studies have explored the antifungal activity of quinazolinone derivatives closely related to this compound. For instance, a study evaluated various derivatives against Rhizoctonia solani, revealing that specific substitutions at the 6-position significantly enhanced antifungal potency. The most active compounds showed an EC50 value lower than that of fluconazole, a common antifungal agent .
Anti-inflammatory Properties
Quinazoline derivatives have been recognized for their anti-inflammatory effects. In vitro assays demonstrated that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines and mediators. For example, compounds designed through bioisosteric replacement showed promise in reducing paw edema in carrageenan-induced inflammation models . The presence of specific functional groups in the structure was found to enhance anti-inflammatory activity.
Cytotoxicity and Antitumor Activity
The cytotoxic potential of related compounds has been evaluated in various cancer cell lines. Some derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting that modifications to the benzodioxole moiety could enhance antitumor activity . The mechanisms of action appear to involve apoptosis induction and cell cycle arrest.
Case Studies
- Case Study on Antifungal Efficacy : A series of quinazolinone derivatives were synthesized and tested for antifungal efficacy against R. solani. The study revealed that compounds with electron-withdrawing groups at specific positions exhibited superior antifungal activity compared to standard treatments .
- Anti-inflammatory Mechanism Analysis : Research on the anti-inflammatory effects of quinazoline derivatives indicated that they inhibit NF-κB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6 in vitro .
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxicity, implicating the importance of molecular design in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with coupling reactions between the benzodioxole and isoindoloquinazoline moieties. Use acid chlorides or active esters for amide bond formation, as described in benzodioxol-containing analogs (e.g., triethylamine as a base in chloroform for similar carboxamide syntheses) . Optimize reaction parameters (temperature, solvent, stoichiometry) using Design of Experiments (DoE) to systematically explore variable interactions and identify optimal conditions . Purify via column chromatography or recrystallization, monitoring purity by HPLC.
Q. How should researchers approach structural characterization of this compound, particularly in confirming its isoindoloquinazoline core?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze proton environments (e.g., benzodioxole methylene protons at δ ~4.2–5.0 ppm, quinazoline aromatic protons) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, especially for resolving complex heterocyclic systems. High-resolution data (≤1.0 Å) is critical for accurate electron density mapping .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching.
Q. What preliminary biological screening assays are appropriate to evaluate its potential as an enzyme inhibitor or anticancer agent?
- Methodology : Conduct in vitro assays:
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with doxorubicin as a positive control.
- Selectivity : Compare activity against non-cancerous cells (e.g., HEK293). Reference protocols from structurally related benzodioxol derivatives .
Advanced Research Questions
Q. How can combinatorial design principles and heuristic algorithms optimize multi-step synthesis?
- Methodology : Implement Bayesian optimization or genetic algorithms to prioritize reaction variables (e.g., catalyst loading, solvent polarity). For multi-step sequences, use parallel synthesis platforms to screen intermediates for stability and reactivity . For example, apply a fractional factorial design to reduce the number of experiments while maintaining statistical robustness .
Q. What computational strategies predict reactivity and stability of intermediates during synthesis?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps.
- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability.
- Retrosynthetic tools : Use AI-driven platforms (e.g., IBM RXN) to propose alternative routes. Validate predictions with small-scale exploratory reactions .
Q. How should researchers address discrepancies in crystallographic data refinement for this compound?
- Methodology : For twinned or low-quality crystals:
- Apply twin-law refinement in SHELXL to model overlapping lattices.
- Use anisotropic displacement parameters for heavy atoms.
- Validate with R-factor convergence (<5% difference between R₁ and wR₂). If disorder persists, consider alternative crystallization solvents (e.g., DMSO/water mixtures) .
Q. What methodologies enable correlation between structural modifications and biological activity?
- Methodology : Perform structure-activity relationship (SAR) studies:
- Substituent variation : Synthesize analogs with modified benzodioxole substituents (e.g., halogens, methoxy groups).
- Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical binding motifs.
- Data integration : Apply multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
